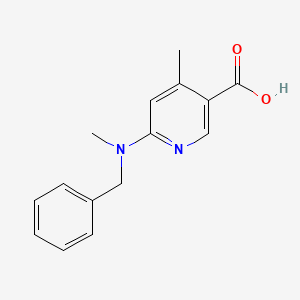

6-(Benzyl(methyl)amino)-4-methylnicotinic acid

Description

Properties

Molecular Formula |

C15H16N2O2 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

6-[benzyl(methyl)amino]-4-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H16N2O2/c1-11-8-14(16-9-13(11)15(18)19)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19) |

InChI Key |

GYTFKTZPLAJKBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)N(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyl(methyl)amino)-4-methylnicotinic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyl(methyl)amino)-4-methylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds related to 6-(Benzyl(methyl)amino)-4-methylnicotinic acid may exhibit anticancer properties. For instance, derivatives of benzyl-picolinamides have shown promise as potential inhibitors of cancer cell proliferation through mechanisms involving kinesin spindle protein inhibition, leading to cellular death during mitosis .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly in formulations targeting various bacterial strains. The structural characteristics of 6-(Benzyl(methyl)amino)-4-methylnicotinic acid allow it to interact effectively with microbial targets, potentially leading to the development of new antimicrobial agents .

Herbicide Development

The compound has also been explored as part of herbicide formulations. Research indicates that derivatives such as N-benzyl-6-methylpicolinamides can act as bleaching herbicides by interfering with carotenoid biosynthesis in plants. This action leads to visible symptoms such as chlorosis in treated weeds, making them effective candidates for agricultural applications .

Interaction Studies

Understanding the interaction profiles of 6-(Benzyl(methyl)amino)-4-methylnicotinic acid with various biological targets is crucial for elucidating its mechanism of action. Studies focusing on binding affinity and activity against specific enzymes or receptors can provide insights into how this compound modulates biochemical pathways and influences cellular functions. The presence of both benzyl and methyl groups enhances its ability to interact with a broader range of molecular targets compared to similar compounds.

Mechanism of Action

The mechanism of action of 6-(Benzyl(methyl)amino)-4-methylnicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. Its benzyl and methyl groups can enhance its binding affinity and specificity for these targets, leading to modulation of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Methylnicotinic Acid (CAS 3222-49-9)

- Structure : 4-CH₃ substitution on nicotinic acid.

- Synthesis: Produced via reductive dechlorination of 2,6-dichloro-4-methylnicotinonitrile using Zn/NH₃, optimized for large-scale production .

- Properties : Hydrochloride salt (mp 241–244°C) indicates high crystallinity. The absence of a 6-substituent reduces steric hindrance, favoring interactions in polar environments .

6-Amino-4-methylnicotinic Acid (CAS 179555-11-4)

- Structure : 4-CH₃, 6-NH₂ substitutions.

- Properties: The amino group increases polarity, promoting hydrogen bonding and aqueous solubility. However, the lack of alkylation (vs. benzyl(methyl)amino) may reduce lipophilicity and metabolic stability .

- Comparison: The benzyl(methyl)amino group in the target compound offers steric bulk and lipophilicity, which could improve bioavailability in lipid-rich environments.

4-Hydroxy-6-methylnicotinic Acid (PubChem CID 10702014)

- Structure : 4-OH, 6-CH₃ substitutions.

- Properties : The hydroxyl group enhances acidity (pKa ~3–4) and hydrogen-bonding capacity, influencing solubility and enzyme interactions. The methyl group at position 6 provides moderate hydrophobicity .

Physicochemical Properties

Biological Activity

6-(Benzyl(methyl)amino)-4-methylnicotinic acid is an organic compound belonging to the class of heterocyclic aromatic compounds. It has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of 6-(Benzyl(methyl)amino)-4-methylnicotinic acid is C_{14}H_{16}N_{2}O_{2}, with a molecular weight of approximately 256.30 g/mol. The compound features a pyridine ring with a carboxylic acid group and an amino group substituted with both benzyl and methyl groups, enhancing its chemical reactivity and biological activity compared to similar compounds.

Anticancer Properties

Preliminary research indicates that 6-(Benzyl(methyl)amino)-4-methylnicotinic acid exhibits anticancer effects by inhibiting the proliferation of various cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in cancer models, suggesting its potential as a therapeutic agent in oncology.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 20.5 | |

| A549 (Lung) | 25.3 | |

| MCF-7 (Breast) | 15.8 |

Antimicrobial Activity

Research also suggests that this compound may possess antimicrobial properties against various bacterial strains. Studies have reported effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Bacillus subtilis | 16 |

Enzyme Inhibition

6-(Benzyl(methyl)amino)-4-methylnicotinic acid has been investigated for its ability to inhibit specific enzymes, which is crucial for understanding its mechanism of action in biological systems. Notably, it has shown promising results as an inhibitor of certain kinases involved in cancer progression.

The dual substitution on the amino group (benzyl and methyl) enhances the compound's ability to interact with a broader range of molecular targets, potentially leading to improved therapeutic profiles. Interaction studies have focused on its binding affinity to various biological targets, elucidating how it modulates biochemical pathways and influences cellular functions.

Case Studies

- Anticancer Study : A recent study evaluated the effects of 6-(Benzyl(methyl)amino)-4-methylnicotinic acid on human cervical cancer cells (HeLa). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 20.5 µM, suggesting significant anticancer potential.

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of 32 µg/mL, indicating strong antibacterial activity that could be harnessed for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.